molecular formula C25H18N4O5 B2662756 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-22-3

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2662756
CAS No.: 1207036-22-3
M. Wt: 454.442
InChI Key: ZXWMFEABESJTFV-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4(1H,3H)-dione core, substituted at the 7-position with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol-5-yl group and at the 3-position with a 4-methylbenzyl moiety. The quinazoline-dione scaffold is recognized for its role in modulating enzymatic targets (e.g., kinases, phosphodiesterases), while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through bioisosteric replacement of ester/amide groups.

Properties

CAS No.

1207036-22-3

Molecular Formula

C25H18N4O5

Molecular Weight

454.442

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O5/c1-14-2-4-15(5-3-14)12-29-24(30)18-8-6-17(10-19(18)26-25(29)31)23-27-22(28-34-23)16-7-9-20-21(11-16)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31)

InChI Key

ZXWMFEABESJTFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that exhibits notable biological activities. Its structure incorporates several pharmacologically relevant motifs including quinazoline and oxadiazole rings, which are known for their diverse biological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3} with a molecular weight of approximately 366.38 g/mol. The compound features a complex structure that includes:

  • A quinazoline core known for anticancer properties.
  • An oxadiazole moiety which often exhibits antimicrobial and anti-inflammatory activities.
  • A benzo[d][1,3]dioxole group that enhances bioactivity through its electron-rich aromatic system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • A related compound exhibited significant antitumor activity with IC50 values lower than standard chemotherapeutic agents like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) .
  • The mechanisms of action included inhibition of the EGFR pathway and induction of apoptosis through modulation of mitochondrial proteins such as Bax and Bcl-2 .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
Compound X (related)HepG22.38
Compound X (related)HCT1161.54

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Compounds with similar dioxole structures have shown activity against various bacterial strains including Escherichia coli and Bacillus subtilis . The presence of hydrophobic groups in the structure is believed to enhance membrane permeability and disrupt bacterial cell walls.

Case Studies

A study focused on derivatives of benzo[d][1,3]dioxole reported that several compounds demonstrated significant cytotoxicity against cancer cells while being non-toxic to normal cells (IC50 > 150 µM). This selectivity is crucial for developing safer anticancer therapies .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The results indicated favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms, suggesting a multi-target approach for its therapeutic application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Compound Class Core Structure Key Features Biological Activity Reference
Target Compound Quinazoline-2,4-dione Oxadiazole (1,2,4-substituted) + benzodioxol; 4-methylbenzyl Not explicitly reported -
4-Benzyl-1,3-oxazoles 1,3-Oxazole Benzyl + 4-chlorophenylsulfonyl substituents Cytotoxicity (IC₅₀: 5–20 μM)
Benzoxadiazole-Phthalazine Phthalazine-dione [2,1,3]Benzoxadiazole fused ring + chloro substituent Antimicrobial (MIC: 8–32 μg/mL)
  • Quinazoline vs. In contrast, 1,3-oxazole derivatives () exhibit cytotoxicity, likely due to hydrophobic interactions from the 4-chlorophenylsulfonyl group.

Substituent Effects

  • Benzyl vs. Methylbenzyl :
    The 4-methylbenzyl group in the target compound may offer balanced lipophilicity compared to the unsubstituted benzyl group in ’s oxazoles, which could reduce off-target toxicity.
  • Benzodioxol vs. Chlorophenylsulfonyl :
    The electron-rich benzo[d][1,3]dioxol-5-yl group in the target compound contrasts with the electron-deficient 4-chlorophenylsulfonyl moiety in ’s compounds. This difference may alter binding kinetics; sulfonyl groups are strong hydrogen-bond acceptors, while benzodioxol could engage in π-π stacking.

Heterocyclic Moieties

  • 1,2,4-Oxadiazole vs. 1,3-Oxazole :
    The 1,2,4-oxadiazole in the target compound is more metabolically stable than 1,3-oxazole due to reduced susceptibility to hydrolytic cleavage. However, 1,3-oxazoles () are easier to synthesize via cyclization.
  • Benzoxadiazole ([2,1,3] vs. 1,2,4-Oxadiazole) : ’s [2,1,3]benzoxadiazole fused ring system exhibits antimicrobial activity, possibly due to its planar structure enhancing DNA intercalation. The target’s 1,2,4-oxadiazole may instead target enzymes like topoisomerases.

Q & A

Q. What computational tools are suitable for modeling this compound’s reactivity?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate reaction pathways (e.g., oxadiazole ring formation).
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers for permeability predictions.
  • Machine Learning (ML) : Train models on existing SAR data to prioritize synthetic targets .

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